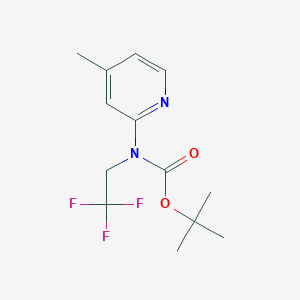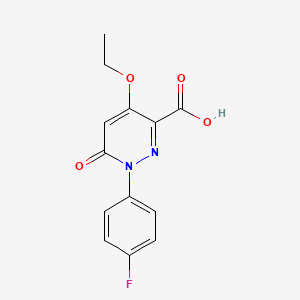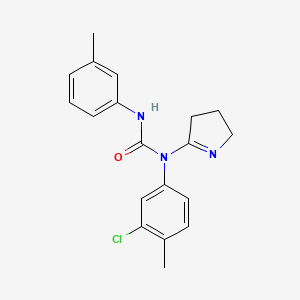
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate, also known as BMVC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMVC is a carbamate derivative that is commonly used as a reagent in organic chemistry synthesis reactions. In addition, BMVC has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
In addition to its potential use as a reagent in organic chemistry synthesis reactions, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to have various biochemical and physiological effects. For example, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is its versatility as a reagent in organic chemistry synthesis reactions. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be effective in the synthesis of various organic compounds, making it a useful tool for researchers in the field. However, one limitation of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is its potential toxicity. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be toxic to certain cell types, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate. One area of interest is the development of new synthesis methods for tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate and related compounds. Another area of interest is the investigation of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate's potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate and its potential applications in scientific research.
Synthesis Methods
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate can be synthesized through a multistep reaction starting with 4-methylpyridine-2-carboxylic acid. The acid is first reacted with tert-butyl chloroformate to form the corresponding tert-butyl ester. This ester is then reacted with 2,2,2-trifluoroethanol to form tert-butyl N-(2,2,2-trifluoroethyl)carbamate. Finally, the N-alkylated product is reacted with 4-methylpyridine-2-amine to form tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate.
Scientific Research Applications
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been studied for its potential applications in various scientific research fields. One of the most promising applications of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is as a reagent in organic chemistry synthesis reactions. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be an effective reagent in the synthesis of various organic compounds, including heterocyclic compounds and amino acids.
properties
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-9-5-6-17-10(7-9)18(8-13(14,15)16)11(19)20-12(2,3)4/h5-7H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFAFVKSIFPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)

![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/no-structure.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397702.png)
![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)
![1-(3-benzyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2397706.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)
![[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid](/img/structure/B2397708.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2397709.png)
![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)
